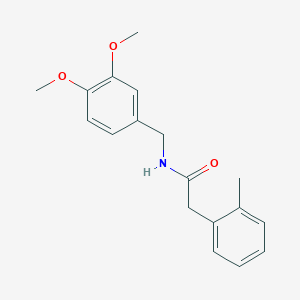![molecular formula C24H20O5 B5310354 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl benzoate](/img/structure/B5310354.png)
5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl benzoate, also known as MMBA, is a chemical compound that has been studied for its potential use in scientific research. MMBA is a synthetic compound that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl benzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl benzoate has been shown to inhibit the activity of the PI3K/Akt pathway, which is a key signaling pathway that is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl benzoate has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of various signaling pathways. 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl benzoate has also been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for further research in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl benzoate in lab experiments is its selective binding to cancer cells, which allows for targeted therapy. However, one limitation of using 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl benzoate is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
将来の方向性
There are several future directions for research on 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl benzoate, including:
1. Further investigation of its mechanism of action and signaling pathways involved in its anticancer effects.
2. Development of 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl benzoate-based therapeutics for various diseases, including cancer.
3. Investigation of its potential use as a fluorescent probe for imaging cellular structures.
4. Exploration of its potential use in combination with other chemotherapeutic agents.
5. Investigation of its potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
In conclusion, 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl benzoate is a promising candidate for further research in various scientific research applications, including cancer therapy and imaging. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成法
5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl benzoate can be synthesized through a multistep process, starting with the reaction of 2-methoxybenzaldehyde with malonic acid in the presence of a base. The resulting product is then reacted with acetic anhydride to form 2-acetyl-3-methoxybenzoic acid. This intermediate is then reacted with 3-(2-methoxyphenyl)acrylic acid in the presence of a coupling agent to form 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl benzoate.
科学的研究の応用
5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl benzoate has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging cellular structures and as a potential therapeutic agent for cancer and other diseases. 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl benzoate has been shown to selectively bind to cancer cells and induce apoptosis, making it a promising candidate for further research in cancer therapy.
特性
IUPAC Name |
[5-methoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-27-19-13-14-20(21(25)15-12-17-8-6-7-11-22(17)28-2)23(16-19)29-24(26)18-9-4-3-5-10-18/h3-16H,1-2H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVLTELEIQKMEH-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-3-[2-(2-chloro-5-nitrophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5310284.png)
![1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5310287.png)
![5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5310293.png)
![1-[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B5310308.png)

![1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole](/img/structure/B5310313.png)
![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-[(1-methyl-1H-imidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5310320.png)
![2-methoxy-4-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B5310321.png)
![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-{[5-(2-furyl)isoxazol-3-yl]methyl}acetamide](/img/structure/B5310325.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5310337.png)
![N-isopropyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5310350.png)
![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5310352.png)